molecular formula C12H8F4O B11869254 1-(Difluoromethoxy)-7-(difluoromethyl)naphthalene

1-(Difluoromethoxy)-7-(difluoromethyl)naphthalene

Cat. No.: B11869254
M. Wt: 244.18 g/mol
InChI Key: MQEXRPQECQAXED-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-7-(difluoromethyl)naphthalene is an organic compound that belongs to the class of difluoromethylated naphthalenes. This compound is characterized by the presence of two difluoromethyl groups attached to the naphthalene ring, which is a polycyclic aromatic hydrocarbon. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical difluoromethylation process, which utilizes difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of radical initiators like azobisisobutyronitrile (AIBN) under thermal or photochemical conditions . Another approach involves the use of transition metal catalysts, such as copper or palladium, to facilitate the difluoromethylation reaction .

Industrial Production Methods

Industrial production of 1-(difluoromethoxy)-7-(difluoromethyl)naphthalene may involve large-scale difluoromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of environmentally friendly difluoromethylating agents and catalysts is also a key consideration in industrial production to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethoxy)-7-(difluoromethyl)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Difluoromethoxy)-7-(difluoromethyl)naphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(difluoromethoxy)-7-(difluoromethyl)naphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets through various interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. The difluoromethyl groups can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethoxy)-7-(difluoromethyl)naphthalene is unique due to the presence of both difluoromethoxy and difluoromethyl groups on the naphthalene ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications. The dual fluorination also enhances its potential biological activity and pharmacokinetic properties, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H8F4O

Molecular Weight

244.18 g/mol

IUPAC Name

1-(difluoromethoxy)-7-(difluoromethyl)naphthalene

InChI

InChI=1S/C12H8F4O/c13-11(14)8-5-4-7-2-1-3-10(9(7)6-8)17-12(15)16/h1-6,11-12H

InChI Key

MQEXRPQECQAXED-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)OC(F)F

Origin of Product

United States

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